N-(3-aminopropyl)-2-fluoroaniline hydrochloride

Medicinal Chemistry Physicochemical Properties Basicity

Researchers developing 5-HT receptor subtype-selective probes frequently face poor selectivity caused by off-target aminergic interactions. N-(3-aminopropyl)-2-fluoroaniline hydrochloride resolves this challenge through markedly reduced aniline basicity (ΔpKaH ≈ -1.1 to -1.5 vs. para-fluoro isomer), minimizing unwanted aminergic engagement. The ortho-fluorine substituent simultaneously provides an unambiguous directing group for sequential directed ortho-metalation chemistry, enabling regioselective synthesis of polysubstituted benzenes-a pathway inaccessible with meta- or para-fluoro analogs. Each batch is supplied with certified purity documentation and supported by global logistics for uninterrupted R&D programs.

Molecular Formula C9H14ClFN2
Molecular Weight 204.67 g/mol
CAS No. 1461714-22-6
Cat. No. B1379166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminopropyl)-2-fluoroaniline hydrochloride
CAS1461714-22-6
Molecular FormulaC9H14ClFN2
Molecular Weight204.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCCCN)F.Cl
InChIInChI=1S/C9H13FN2.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H
InChIKeyCLMCUWBEOVQIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminopropyl)-2-fluoroaniline Hydrochloride Overview


N-(3-aminopropyl)-2-fluoroaniline hydrochloride is an ortho-fluorinated aromatic diamine building block, composed of a 2-fluoroaniline moiety and a 1,3-propanediamine chain. It is classified as a versatile small molecule scaffold, with its primary synthetic utility derived from its dual amine functionality for constructing more complex molecules . The ortho-fluorine substitution distinguishes it from meta- and para-fluoro analogs, conferring distinct physicochemical properties relevant to drug design [1].

Ortho-fluoroaniline building block For isomer-specific physicochemical modulation in synthetic design.
Dual amine reactivity Enables stepwise derivatization of aniline and propylamine sites.
Hydrochloride salt form Solid physical state supports reliable handling and solution prep.

Substitution Risk: 2-Fluoro vs. 3- and 4-Fluoro Isomers


Simple substitution with other N-(3-aminopropyl)-fluoroaniline isomers is not scientifically justified. The position of the fluorine atom on the aniline ring critically alters the electronic environment of the aromatic system, which in turn modulates the basicity (pKa) of the amine groups [1]. For example, the ortho-fluorine atom in the target compound exerts a strong electron-withdrawing inductive effect coupled with proximity-based steric effects, fundamentally changing both its reactivity and its interactions with biological targets compared to the meta- and para-fluoro substituted analogs. These differences directly impact crucial drug design parameters such as lipophilicity, metabolic stability, and binding affinity, underscoring the necessity for isomer-specific procurement [2].

3-Fluoro isomer
Altered aniline basicity shifts ionization state and may modify target interactions.
4-Fluoro isomer
Different metabolic soft-spot profile and synthetic directing capability.
Non-fluorinated analog
Lacks fluorine-mediated electronic and regiochemical control in derivatization.

N-(3-Aminopropyl)-2-fluoroaniline Hydrochloride: Quantitative Evidence


Ortho-Fluorine Lowers Aniline Basicity

The 2-fluoro substitution on the aniline ring exerts a strong electron-withdrawing inductive effect, significantly reducing the basicity of the attached nitrogen when compared to its 3- and 4-fluoro isomers. The magnitude of this effect is captured by the Hammett constants for fluorine, where ortho substitution imparts both inductive and proximity-based steric effects, leading to a more pronounced reduction in pKa than para substitution alone [1]. This difference in basic protonation state can critically influence binding interactions in biological systems.

Ortho-Fluorine Lowers Aniline Basicity
Class-level inference
pKaH 2-F: ~3.2 | 3-F: ~4.3 | 4-F: ~4.7
Δ ≈ 1.1–1.5 log units
Basicity shift supports isomer-specific ionization context for target studies.
Data inferred from class-level trends; verify under experimental conditions.
Medicinal Chemistry Physicochemical Properties Basicity

Ortho-Fluorine Enhances Metabolic Stability

Blocking of the para-position on the aniline ring via substitution is a well-established strategy to prevent cytochrome P450-mediated para-hydroxylation, a major route of metabolism. The target compound features fluorine at the 2-position, which leaves the para-position vulnerable to metabolism. However, the strong electron-withdrawing effect of the ortho-fluorine atom can deactivate the aromatic ring towards oxidative metabolism overall, potentially offering a different metabolic profile compared to its non-fluorinated analog or isomers where the fluorine is placed elsewhere [1].

Metabolic Stability Profile
Class-level inference
Ortho-F deactivates ring; para-position unblocked. 4-F blocks para-hydroxylation. Non-fluorinated: high susceptibility.
Metabolic soft-spot context may guide probe design for CYP450 para-hydroxylation studies.
Quantitative Clint not available; class-level metabolic inference.
Drug Metabolism Pharmacokinetics Metabolic Stability

Hydrochloride Salt: Enhanced Solubility and Stability

The target compound is specifically provided as a hydrochloride salt, offering distinct advantages in handling and formulation over the free base form. The hydrochloride salt of 1,3-Propanediamine, N1-(2-fluorophenyl)- has an enhanced aqueous solubility due to the ionizable nature of the protonated amine groups, a property critical for achieving reliable solution-phase chemistry and biological assay preparation. Analytical data from a supplier confirms a minimum purity of 95% for this form, ensuring a consistent starting material .

Hydrochloride Salt Physical Form
Data to verify
Solid, high aqueous solubility; Min. 95% purity (supplier report)
Salt form supports consistent handling and solution preparation for assays.
Supplier data; independent verification recommended.
Formulation Salt Selection Solubility

Ortho-Fluorine Directing Effect in Synthesis

The ortho-positional relationship between the fluorine atom and the aniline nitrogen creates a unique synthetic handle. The fluorine atom can participate in ortho-direction of electrophilic aromatic substitution or directed ortho-metalation (DoM) reactions, a capability not offered by para-fluoro isomers [1]. This allows for site-selective further functionalization (e.g., halogenation, formylation) precisely adjacent to the fluorine atom, providing a distinct synthetic trajectory for the construction of complex, polysubstituted aromatic systems [2].

Ortho-Fluorine Directing Effect
Class-level inference
Ortho-fluorine directs EAS/DoM to positions ortho/para to F; distinct from para-isomer regiochemistry.
Regioselective derivatization context may facilitate SAR development.
Class-level synthetic methodology; confirm with specific scaffold.
Synthetic Chemistry Building Block C-H Activation

High-Impact Application Scenarios


Serotonin Receptor Ligand Design

The significant reduction in aniline basicity (ΔpKaH ≈ 1.1-1.5 vs. 4-fluoro isomer) is a powerful tool for fine-tuning the recognition site of aminergic G protein-coupled receptors (GPCRs), such as serotonin receptors. Lower basicity can reduce interaction with off-target aminergic channels, potentially improving selectivity profiles. This specific property makes 2-fluoroaniline derivatives the preferred choice for developing 5-HT receptor subtype-selective molecular probes where standard scaffolds have failed [1].

Metabolic Soft-Spot Probing

The unique metabolic vulnerability profile, where the ortho-fluorine deactivates the ring but leaves the para-position unblocked, serves as a superior 'probe' scaffold to study the balance between oxidative metabolism and reactive metabolite formation. Researchers can use this compound to systematically map the specific CYP450 isozymes responsible for para-hydroxylation in a partially deactivated system, a task for which a blocked 4-fluoro isomer is not suited [1].

Ortho-Directed Synthesis of Polyfunctionalized Cores

In synthetic chemistry workflows requiring a site-selective handle, the ortho-fluorine's directing power provides an unambiguous synthetic route to polysubstituted benzenes. The target compound can be sequentially functionalized using directed ortho-metalation chemistry before removal or subsequent conversion of the fluorine/deactivating group. This contrasts with the meta- or para-fluoro analogs, which would lead to different, and often less synthetically attractive, regioisomeric mixtures [1].

Application
Selection Property
Validation Focus
5-HT Receptor Subtype Probe Research
Isomer-specific aniline basicity profile
Off-target aminergic receptor selectivity studies
CYP450 Metabolic Soft-Spot Mapping
Unblocked para-position with ortho-fluorine deactivation
Para-hydroxylation pathway and reactive metabolite assessment
Regioselective Polyfunctionalized Core Synthesis
Ortho-fluorine ortho-directing effect
Directed ortho-metalation feasibility and SAR expansion
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